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molecular formula C12H10ClN B1664595 3-Chlorodiphenylamine CAS No. 101-17-7

3-Chlorodiphenylamine

Cat. No. B1664595
M. Wt: 203.67 g/mol
InChI Key: OHHIBZKYXJDQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026846

Procedure details

The conversion rate of the 3-chlorodiphenylamine is 80%, and the yield of 2-chlorophenothiazine is 63% with respect to the 3-chlorodiphenylamine converted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[CH:9]=2)=[CH:3][CH:2]=1.ClC1C=CC2[S:26]C3C(=CC=CC=3)NC=2C=1>>[Cl:14][C:10]1[C:9]2[S:26][C:3]3[C:4](=[CH:5][CH:6]=[CH:1][CH:2]=3)[NH:7][C:8]=2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC(=CC=C2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2NC3=CC=CC=C3SC2C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC(=CC=C2)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC=2NC3=CC=CC=C3SC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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